Cas no 66761-10-2 ([8-acetyloxy-9-hydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate)

[8-acetyloxy-9-hydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate structure
66761-10-2 structure
Nome del prodotto:[8-acetyloxy-9-hydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate
Numero CAS:66761-10-2
MF:C21H27O9Cl
MW:458.88668
CID:964602
PubChem ID:327916

[8-acetyloxy-9-hydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • [8-acetyloxy-9-hydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate
    • 3-Chloro-2-hydroxy-2-methylpropionic acid [dodecahydro-8-acetoxy-9-hydroxy-9-(hydroxymethyl)-3,6-bis(methylene)-2-oxoazuleno[4,5-b]furan-4-yl] ester
    • AC1L71HT
    • LINICLORINA C
    • NSC304941
    • NSC-304941
    • DTXSID10316583
    • 66761-10-2
    • Inchi: InChI=1S/C21H27ClO9/c1-9-5-13(30-19(26)20(4,27)7-22)15-10(2)18(25)31-17(15)16-12(9)6-14(29-11(3)24)21(16,28)8-23/h12-17,23,27-28H,1-2,5-8H2,3-4H3
    • Chiave InChI: BQZOLDKICRHJKZ-UHFFFAOYSA-N
    • Sorrisi: CC(=O)OC1CC2C(C3OC(=O)C(=C)C3C(CC2=C)OC(=O)C(C)(O)CCl)C1(O)CO

Proprietà calcolate

  • Massa esatta: 458.13441
  • Massa monoisotopica: 458.134
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 7
  • Complessità: 826
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 140Ų
  • XLogP3: -0.364

Proprietà sperimentali

  • Densità: 1.41
  • Punto di ebollizione: 641.1°C at 760 mmHg
  • Punto di infiammabilità: 341.5°C
  • Indice di rifrazione: 1.574
  • PSA: 139.59
  • LogP: 0.23690

[8-acetyloxy-9-hydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate Letteratura correlata

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd